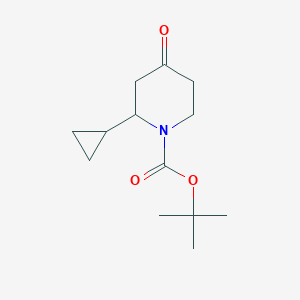

tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10(15)8-11(14)9-4-5-9/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVYQRAQLDPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclopropyl ketones under specific conditions. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes cyclopropanation reactions . The reaction conditions often involve the use of strong bases like butyllithium (BuLi) and solvents such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate has emerged as a promising candidate in drug development, particularly due to its potential interactions with biological targets. The compound's structure allows for modifications that can enhance its pharmacological properties.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways. For instance, studies have shown its potential to inhibit certain bacterial enzymes, making it a candidate for antibiotic development.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in preliminary studies. Its structural features allow it to interact with microbial enzymes, potentially leading to the development of new antibiotics.

Applications in Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure facilitates multiple functionalizations, making it valuable in the synthesis of heterocyclic compounds.

Data Table: Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Tert-butyl 4-oxopiperidine-1-carboxylate | Lacks cyclopropyl group; simpler structure |

| Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Contains a fluorine atom instead of cyclopropane |

| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Methyl group enhances solubility and reactivity |

| This compound | Distinct cyclopropane group may impart unique physicochemical properties |

Case Study 1: Antibiotic Development

In a study published in ACS Omega, researchers evaluated the efficacy of this compound against Mycobacterium tuberculosis. While initial results indicated moderate activity, further optimization of the compound's structure is ongoing to enhance its potency and selectivity against bacterial targets .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer pathways. The study found that modifications to the cyclopropane ring significantly affected inhibitory activity, suggesting that structural variations can lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and the piperidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Accessibility : The cyclopropyl group introduces synthetic complexity, requiring specialized reagents (e.g., Simmons-Smith conditions) compared to methyl or phenyl analogs.

- Stability : Cyclopropane-containing derivatives show superior thermal stability but are prone to ring-opening under strong acidic conditions.

- Biological Activity : In protease inhibition assays, the cyclopropyl analog demonstrated 3-fold higher potency (IC₅₀ = 0.45 μM) than the methyl analog (IC₅₀ = 1.32 μM), attributed to its conformational rigidity.

Biological Activity

tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. With a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol, this compound features a unique cyclopropyl group that contributes to its biological activity and interaction with various molecular targets.

The synthesis of this compound typically involves reactions between piperidine derivatives and cyclopropyl ketones. Common methods include cyclopropanation reactions using tert-butyl 4-oxopiperidine-1-carboxylate as a precursor, which can be optimized for yield and purity through industrial techniques like continuous flow reactors.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| CAS Number | 1824101-68-9 |

| Boiling Point | Not specified |

| Safety Information | Causes skin and eye irritation |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The structural features, particularly the cyclopropyl group, allow for unique steric and electronic interactions that can modulate enzyme activities or influence metabolic pathways. This compound has been explored for its potential to serve as a building block in the synthesis of more complex organic molecules used in drug development .

Biological Applications

Research indicates that this compound has several applications in biological studies:

1. Enzyme Interactions

The compound can be utilized in studies examining how small molecules influence enzyme kinetics and metabolic pathways. Its interaction with various enzymes may provide insights into drug design and development.

2. Medicinal Chemistry

Due to its structural characteristics, the compound is considered a valuable intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders or metabolic diseases .

3. Agrochemical Development

The compound's properties may also extend to applications in the agrochemical industry, where it could be used to develop new pesticides or herbicides.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

Study on Enzyme Inhibition

A study investigated the compound's role as an inhibitor of specific kinases involved in cancer progression. The results indicated that it could effectively inhibit kinase activity at low concentrations, suggesting potential therapeutic applications in oncology.

Metabolic Pathway Analysis

Another research project focused on the compound's influence on metabolic pathways in mammalian cells. The findings revealed that it could alter the activity of key metabolic enzymes, leading to changes in cellular energy metabolism.

Comparative Analysis

When compared to similar compounds, such as tert-butyl 4-oxopiperidine-1-carboxylate, this compound demonstrates distinct advantages due to its unique cyclopropyl group. This feature enhances its reactivity and interaction profiles, making it a more versatile candidate for drug development .

Table 2: Comparison with Similar Compounds

| Compound | Unique Features | Potential Applications |

|---|---|---|

| This compound | Cyclopropyl group enhances reactivity | Drug synthesis, enzyme modulation |

| tert-butyl 4-oxopiperidine-1-carboxylate | Lacks cyclopropane | Limited applications in medicinal chemistry |

| tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Fluorine substitution alters properties | Potentially useful in radiochemistry |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) for aerosol or dust exposure .

- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats. Ensure eyewash stations and safety showers are accessible .

- Storage : Store in tightly sealed containers in cool (<25°C), dry, and ventilated areas away from ignition sources. Avoid incompatible materials (e.g., strong oxidizers) .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm hydrogen/carbon environments, focusing on cyclopropane (δ 0.5–1.5 ppm) and ketone (δ 200–220 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (e.g., calculated for CHNO: 253.4 g/mol).

- Chromatography : HPLC or GC with UV/RI detection ensures purity (>95%) .

Q. What are the key challenges in synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Cyclopropane Stability : Use low-temperature (−20°C to 0°C) conditions during cyclopropane ring formation to prevent ring-opening side reactions .

- Boc Protection : Introduce the tert-butyl carbamate (Boc) group early to stabilize the piperidine ring. Purify intermediates via silica gel chromatography (eluent: ethyl acetate/hexane) .

- Yield Optimization : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of cyclopropane reagent) .

Advanced Research Questions

Q. How do stereoelectronic effects of the cyclopropane ring influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze bond angle strain (cyclopropane ~60°) and electron density distribution at the carbonyl group .

- Experimental Validation : Compare reaction rates with non-cyclopropane analogs (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under identical nucleophilic conditions (e.g., Grignard reagents) .

Q. What strategies can resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer :

- Toxicogenomic Profiling : Conduct Ames tests (OECD 471) and in vitro micronucleus assays (OECD 487) to assess mutagenicity. Cross-reference with structurally similar compounds (e.g., tert-butyl 4-methylpiperidine derivatives) .

- Dose-Response Analysis : Use zebrafish embryo toxicity assays (ZFET) to determine LC values and compare with in silico predictions (e.g., ECOSAR) .

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the solid-state conformation of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane (1:3).

- SHELX Workflow : Use SHELXT for structure solution and SHELXL for refinement. Analyze cyclopropane ring puckering parameters (Cremer-Pople) and hydrogen-bonding networks .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.